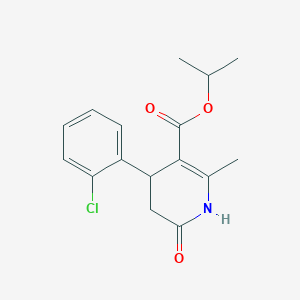
3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one), commonly known as PPD, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. PPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 232-235°C. In
作用机制
The mechanism of action of PPD is complex and not fully understood. PPD has been shown to interact with various cellular targets, including enzymes, receptors, and signaling pathways. PPD has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PPD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects
PPD has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. PPD has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PPD has also been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. In addition, PPD has been reported to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
PPD has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. PPD can be easily synthesized in large quantities and is relatively inexpensive. However, PPD has some limitations for lab experiments, including its potential toxicity and limited water solubility. PPD should be handled with care and proper safety measures should be taken.
未来方向
There are several future directions for research on PPD. One direction is to explore the potential applications of PPD in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of PPD and its interaction with cellular targets in more detail. Furthermore, the synthesis of new derivatives of PPD with improved properties and activities could be explored. Finally, the environmental applications of PPD, such as its potential use in wastewater treatment and pollution remediation, could be further investigated.
合成方法
PPD can be synthesized by the reaction of 1,4-phenylenediamine and chalcone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form PPD. The yield of PPD can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学研究应用
PPD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, PPD has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. PPD has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. PPD has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In material science, PPD has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In environmental science, PPD has been studied for its potential applications in wastewater treatment and pollution remediation.
属性
IUPAC Name |
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(19-7-3-1-4-8-19)15-17-25-21-11-13-22(14-12-21)26-18-16-24(28)20-9-5-2-6-10-20/h1-18,25-26H/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQDTZGVOYOVNE-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
![1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5118047.png)
amino]benzamide](/img/structure/B5118054.png)